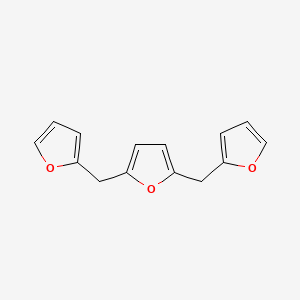

Furan, 2,5-difurfuryl-

Description

Significance of Furan (B31954) Derivatives from Renewable Biomass in Sustainable Chemistry

The transition from a fossil fuel-dependent economy to one based on renewable resources is a central goal of sustainable chemistry. Lignocellulosic biomass, the most abundant and renewable source of organic carbon on Earth, stands out as a viable alternative to crude oil. researchgate.netgoogle.com The chemical industry is undergoing a significant transformation, replacing petroleum refineries with biorefineries capable of converting biomass into valuable platform chemicals. mdpi.com

Furan derivatives are at the heart of this transition. Two key furan-based platform chemicals, furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are readily accessible from the dehydration of C5 (pentose) and C6 (hexose) sugars found in hemicellulose and cellulose (B213188), respectively. researchgate.netgoogle.comrsc.org These molecules are recognized as top value-added chemicals derivable from biomass due to their versatile functionalities. researchgate.netresearchgate.net They serve as foundational building blocks for an impressive array of chemicals and materials, including fuels, plastics, fine chemicals, and monomers for polymers. mdpi.comresearchgate.netstonybrook.edu The ability to economically synthesize a spectacular range of compounds from biomass via furan platform chemicals underscores their critical role in developing a more sustainable chemical industry. mdpi.com This shift not only addresses the depletion of fossil resources but also offers pathways to novel, bio-based materials with unique properties. researchgate.netmdpi.com

Overview of Multifunctional Furan Scaffolds in Organic Synthesis

In organic synthesis, a scaffold refers to a core molecular structure upon which a variety of chemical modifications can be made to generate a library of diverse compounds. The furan ring is an exemplary multifunctional scaffold, prized for its unique chemical reactivity and the presence of an oxygen heteroatom, which influences its electronic properties and reactivity. osti.gov The inherent functionality of furan and its derivatives allows for a multitude of chemical transformations, including oxidation, reduction, hydrogenation, and ring-opening reactions. osti.govnih.gov

This versatility makes furan scaffolds invaluable in the synthesis of complex molecules. For instance, furan-elemane scaffolds have been utilized as common synthetic precursors to access various carbocyclic cores of sesquiterpenoids. researchgate.netorganic-chemistry.org The furan moiety can be strategically manipulated to construct other important functional groups, such as α,β-unsaturated-γ-butenolides, although direct oxidation can sometimes be challenging. researchgate.net Furthermore, furan derivatives like 2,5-diformylfuran (DFF) serve as bifunctional building blocks for polymers, macrocyclic ligands, and biologically active compounds. chembk.commdpi.com The ability to introduce diverse functional groups onto the furan core makes it a powerful tool for exploring chemical space and developing new materials and pharmaceuticals with high three-dimensional complexity. guidechem.com

Contextualizing "Furan, 2,5-difurfuryl-" within Advanced Furan Chemistry

Within the diverse family of furan-based compounds, Furan, 2,5-difurfuryl- (also known as 2,5-bis[(2-furanyl)methyl]furan) represents a more complex structure derived from simpler furanic building blocks. It is a trimeric structure formed through the linking of three furan rings.

This compound is primarily identified as a product of the acid-catalyzed oligomerization of furfuryl alcohol (FA), a key derivative of furfural. researchgate.netresearchgate.net Research has shown that catalysts like tungsten oxide (WO3) can facilitate the formation of 2,5-difurfurylfuran alongside various dimers and other trimers during the liquid-phase oligomerization of furfuryl alcohol. researchgate.netscispace.com It has also been detected as one of the condensation products during the aqueous phase hydrogenation of furfural over certain nanocomposite catalysts. nih.gov These reactions highlight a pathway where simple, biomass-derived furans can be upgraded into larger, more complex molecules.

The formation of such oligomers is significant in the context of producing bio-based resins and understanding the chemistry of furfurylated wood, where compounds like 2,5-difurfurylfuran have been identified through pyrolysis-gas chromatography/mass spectrometry (Py-GCMS). mdpi.com While often appearing as one component in a complex product mixture, its study provides insight into the reaction mechanisms of furan polymerization and the potential for creating novel, furan-based materials.

Below is a data table summarizing the key properties of Furan, 2,5-difurfuryl-.

| Property | Value | Source |

|---|---|---|

| CAS Number | 29953-18-2 | guidechem.com |

| Molecular Formula | C14H12O3 | guidechem.com |

| Molecular Weight | 228.247 g/mol | guidechem.com |

| Hydrogen Bond Acceptor Count | 3 | guidechem.com |

| Rotatable Bond Count | 4 | guidechem.com |

| Topological Polar Surface Area | 39.4 Ų | guidechem.com |

| Heavy Atom Count | 17 | guidechem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12O3 |

|---|---|

Molecular Weight |

228.24 g/mol |

IUPAC Name |

2,5-bis(furan-2-ylmethyl)furan |

InChI |

InChI=1S/C14H12O3/c1-3-11(15-7-1)9-13-5-6-14(17-13)10-12-4-2-8-16-12/h1-8H,9-10H2 |

InChI Key |

IFYMHQPQXVMQHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CC2=CC=C(O2)CC3=CC=CO3 |

Origin of Product |

United States |

Systematic Nomenclature and Core Structural Characteristics of Furan, 2,5 Difurfuryl

IUPAC Designations and Common Synonyms: "2,5-bis(furan-2-ylmethyl)furan"

The compound is systematically named under the rules of the International Union of Pure and Applied Chemistry (IUPAC) to provide an unambiguous description of its molecular structure. The preferred IUPAC name is 2,5-bis(furan-2-ylmethyl)furan . echemi.com This name clarifies the precise connectivity of its constituent parts.

In addition to its formal IUPAC designation, the compound is known by several common synonyms in chemical literature and databases. These alternative names, while less systematic, are frequently encountered. The CAS Registry Number for this compound is 29953-18-2. echemi.comchiralen.com

Interactive Table of Compound Names

| Name Type | Name |

|---|---|

| IUPAC Name | 2,5-bis(furan-2-ylmethyl)furan |

| Synonym | Furan (B31954), 2,5-difurfuryl- |

| Synonym | 2,5-Difurfurylfuran |

| Synonym | Furan, 2,5-bis(2-furanylmethyl)- |

| Synonym | 2,5-bis-(2-furylmethyl)furan |

| Synonym | 2-(2'-Furfuryl)-5-(2''-furfuryl)furan |

| CAS RN | 29953-18-2 |

Data sourced from references echemi.comchiralen.comchem960.com.

Constitutional Architecture: Central Furan Ring with 2,5-Difurfuryl Substitution

The constitutional architecture of 2,5-bis(furan-2-ylmethyl)furan is explicitly detailed by its IUPAC name. The molecule is composed of three furan rings linked together.

Central Furan Ring: The core of the molecule is a five-membered aromatic heterocycle, a furan ring.

2,5-Disubstitution: This central furan ring is substituted at the carbon atoms in positions 2 and 5. This substitution pattern is symmetrical.

Furfuryl Substituents: The groups attached at these two positions are identical. Each substituent is a "furan-2-ylmethyl" group, commonly known as a furfuryl group. This group consists of a methylene (B1212753) bridge (-CH₂) attached to the 2-position of a terminal furan ring.

Therefore, the complete structure consists of a central furan ring connected via methylene bridges from its 2 and 5 positions to the 2-positions of two additional furan rings.

Stereochemical Considerations and Conformational Analysis in Furan Systems

The study of a molecule's three-dimensional arrangement involves both its stereochemistry and its conformational flexibility.

Stereochemical Considerations: The molecule 2,5-bis(furan-2-ylmethyl)furan possesses no stereocenters (chiral centers). All carbon atoms that are part of the aromatic rings are sp²-hybridized and planar, and the methylene bridge carbons are sp³-hybridized but bear two identical hydrogen atoms. Consequently, the molecule is achiral and does not have enantiomers or diastereomers.

Conformational Analysis: While the molecule lacks fixed stereoisomers, it exhibits conformational flexibility due to rotation around the single bonds connecting the rings. chemistrysteps.com The key degrees of freedom are the rotations about the four C-C single bonds of the two methylene bridges (Central Furan-CH₂ and CH₂-Terminal Furan).

Computational studies on linked heterocyclic systems indicate that the lowest energy conformations often adopt an anti polarity, where the heteroatoms of adjacent rings are oriented away from each other to minimize electrostatic repulsion and steric hindrance. olemiss.edu For 2,5-bis(furan-2-ylmethyl)furan, this would imply a preference for conformations where the oxygen atoms of the terminal furan rings are positioned away from the oxygen of the central ring. This tendency towards defined, lower-energy states results in a relatively planar and rigid structure, a characteristic that is important in the study of furan-containing oligomers and polymers. acs.org

Observed Formation as a Minor Product or Byproduct

The generation of "Furan, 2,5-difurfuryl-" is typically an unintended consequence of reactions aimed at producing other valuable furan derivatives. Its formation underscores the complex reactivity of furanic compounds, particularly under catalytic conditions.

During the acid-catalyzed polymerization or conversion of furfuryl alcohol, a variety of oligomeric products are formed. acs.orgscispace.com While the primary products are linear polymers linked by methylene bridges, a complex mixture of dimers and other small oligomers is also generated. researchgate.net Among these, the most commonly identified dimer is 2,2'-difurfuryl ether, formed through the intermolecular dehydration of two furfuryl alcohol molecules. researchgate.netacs.orgul.ie "Furan, 2,5-difurfuryl-," which can be described as a "difurfuryl furan," represents a C-C coupled trimeric furan structure. Its formation is mechanistically plausible under these conditions, arising from the electrophilic attack of a furfuryl carbocation intermediate onto the C5 position of a pre-formed furan-containing dimer or another furfuryl alcohol molecule, followed by subsequent reaction and rearrangement. However, it is generally considered a minor or trace byproduct, often part of the complex, difficult-to-separate mixture known as "humins."

The formation of oligomeric byproducts, including ethers and C-C coupled products like "Furan, 2,5-difurfuryl-," is promoted by specific catalytic systems and reaction conditions, primarily those involving acid catalysis and elevated temperatures. The use of protic solvents can also facilitate side reactions. acs.orgul.ie For instance, the liquid-phase hydrogenation of furfural (B47365) using a Pt–Sn/SiO2 catalyst in protic solvents like 1-propanol (B7761284) and 2-propanol yielded several byproducts, including difurfuryl ether, from interactions involving the furfuryl alcohol intermediate. acs.org Similarly, platinum catalysts in ethanol (B145695) have been shown to generate difurfuryl ether alongside other products. ul.ie Acidic catalysts, ranging from mineral acids to solid acids like zeolites and polyoxometalates, are particularly effective at promoting the dehydration and condensation reactions that lead to these higher molecular weight species. nih.govdntb.gov.uagoogle.com

| Catalyst Type | Specific Example | Typical Byproduct(s) | Key Condition |

|---|---|---|---|

| Heterogeneous Metal | Pt–Sn/SiO2 | Difurfuryl ether, 2-methyl furan | Protic Solvents (e.g., propanol) |

| Heterogeneous Metal | Pt/SiO2 | Difurfuryl ether, 2-furaldehyde diethyl acetal | Ethanol Solvent |

| Polyoxometalate (POM) | {[(C4H9)4N]2[SMo12O40]} | 2,2'-Difurfuryl ether | Dehydration |

| Mineral Acid | Trifluoroacetic acid (TFA) | Difurfuryl ether, Polymers | Low Temperature |

| Solid Acid | Mordenite Zeolite | Difurfuryl ether, Furfuryl ethyl ether | High Temperature (150°C) |

Hypothetical and Analogous Synthetic Strategies

Given the absence of dedicated synthetic routes for "Furan, 2,5-difurfuryl-," its preparation can be envisioned by drawing parallels from well-established synthetic methods for structurally related furan compounds.

The synthesis of difurfuryl diamines provides a useful model for constructing C-C bonds between a furan ring and a methylene group. These compounds are typically formed through the acid-catalyzed condensation of furfurylamine (B118560) with an aldehyde, such as formaldehyde. usda.govacs.org This reaction proceeds in strong acidic media (e.g., 2.5-5.2 M hydrochloric acid) at moderate temperatures. usda.govgoogle.com

By analogy, a plausible route to "Furan, 2,5-difurfuryl-" could involve the acid-catalyzed condensation of furan or a furfuryl derivative with a suitable electrophile. A direct parallel would be the reaction of furan with furfural under acidic conditions, such as with H₂SO₄. researchgate.net This type of reaction, known as a hydroxyalkylation/alkylation (HAA) reaction, forms a C-C bond by attacking the electron-rich furan ring. A subsequent reaction at the 5-position of the central furan ring with another furfuryl equivalent, followed by reduction of any intermediate carbonyl or hydroxyl groups, could hypothetically lead to the desired "Furan, 2,5-difurfuryl-" structure.

The formation of 2,2′-difurfuryl ether via the selective catalytic dehydration of furfuryl alcohol is a well-studied reaction. nih.govresearchgate.net This process is efficiently catalyzed by various systems, including polyoxometalates, which can yield the ether in moderate amounts (e.g., 31% yield). researchgate.netnih.gov The mechanism involves the acid-catalyzed formation of a furfuryl carbocation, which is then attacked by the hydroxyl group of a second furfuryl alcohol molecule.

A hypothetical strategy for "Furan, 2,5-difurfuryl-" could leverage this same furfuryl carbocation intermediate. Instead of being trapped by an oxygen nucleophile (the hydroxyl group), the carbocation could act as an electrophile in a Friedel-Crafts-type alkylation reaction with another furan ring. For this to yield the target molecule, the reaction would need to be staged. For example, furfuryl alcohol could be reacted with furan under acidic conditions to form 2-furfurylfuran. A subsequent furfurylation at the 5-position of this intermediate would complete the carbon skeleton. Controlling the regioselectivity and preventing polymerization would be significant challenges in this approach.

A powerful strategy in organic synthesis is to construct a complex carbon skeleton with functional groups that can be subsequently removed or converted. This approach can be hypothetically applied to the synthesis of "Furan, 2,5-difurfuryl-". A logical precursor would be a molecule containing the complete trimeric furan structure with carbonyl or hydroxyl groups at the benzylic-equivalent positions.

One such precursor is 2,5-diformylfuran (DFF), a platform chemical derivable from carbohydrates. mdpi.comnih.gov A synthetic sequence could begin with a double Grignard reaction on DFF using a furan-2-ylmethyl magnesium halide, or a double Wittig reaction using a furan-2-ylmethyltriphenylphosphonium salt. This would form a di-alkene or di-alcohol intermediate. The final step would be the reduction of the double bonds or the hydrogenolysis of the hydroxyl groups to yield the target methylene bridges. Catalytic hydrogenation is a common method for reducing C=C double bonds and converting hydroxymethyl groups on furan rings. acs.orgmdpi.com Catalysts based on nickel, palladium, or platinum are frequently used for the hydrogenation of furanic aldehydes and alcohols, demonstrating the feasibility of reducing such functional groups without necessarily affecting the furan rings under controlled conditions. umn.edursc.org

Synthetic Methodologies and Formation Pathways of Furan, 2,5 Difurfuryl

Precursor Synthesis from Renewable Resources

The transition from fossil fuels to renewable resources for chemical production is a central goal of green chemistry, with lignocellulosic biomass emerging as a key alternative feedstock. urfu.ruscispace.com Biomass, composed primarily of cellulose (B213188), hemicellulose, and lignin, is an abundant and sustainable source of carbohydrates that can be converted into valuable platform chemicals. scispace.com Among these, furan (B31954) derivatives, particularly 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365), are recognized as pivotal building blocks that bridge biomass resources with a wide array of value-added chemicals, including "Furan, 2,5-difurfuryl-". urfu.ruresearchgate.net

The conversion of biomass into these furanic precursors typically involves multi-step catalytic processes. researchgate.net Lignocellulosic biomass is first pre-treated to separate its main components. The carbohydrate polymers (cellulose and hemicellulose) are then hydrolyzed into their constituent C6 (hexose) and C5 (pentose) sugars. urfu.ruresearchgate.net Subsequently, these sugars undergo acid-catalyzed dehydration to yield HMF from hexoses (like glucose and fructose) and furfural from pentoses (like xylose). researchgate.netmpob.gov.my

Conversion of Hexose Sugars to 5-Hydroxymethylfurfural (HMF)

HMF is a highly versatile platform chemical derived from the dehydration of C6 sugars. mdpi.commdpi.com It serves as a precursor to a variety of sustainable fuels and chemicals, including 2,5-furandicarboxylic acid (FDCA) and 2,5-dimethylfuran (B142691) (DMF). mdpi.comacs.org The synthesis of HMF from biomass involves the hydrolysis of cellulose to glucose, followed by the isomerization of glucose to fructose, and finally, the dehydration of fructose. scispace.com Fructose is more readily dehydrated to HMF than glucose, making the isomerization step crucial for achieving high yields. researchgate.net

Research has explored numerous catalytic systems and biomass sources for HMF production. For instance, studies have demonstrated the capacity to produce HMF from feedstocks like Miscanthus x giganteus and chicory roots in a technical-scale biorefinery using sulfuric acid as a catalyst. researchgate.net The conditions for these conversions are critical, with temperature and pH playing significant roles in maximizing yield and minimizing the degradation of HMF into byproducts like levulinic acid and formic acid. researchgate.netjku.at

Table 1: HMF Production from Various Biomass-Derived Feedstocks

| Feedstock | Catalyst | Reaction Conditions | HMF Yield | Reference |

|---|---|---|---|---|

| Fructose | Sulfuric Acid | 200°C, 18 min, pH 2 | 56.5 mol% | researchgate.net |

| Glucose | Sulfuric Acid | 210°C, 18 min, pH 3 | 18.1 mol% | researchgate.net |

| Miscanthus x giganteus | Sulfuric Acid | Not specified | 36.7 wt% | researchgate.net |

| Chicory Roots | Sulfuric Acid | Not specified | 16.2 wt% | researchgate.net |

| Pineapple Peel | Chromium(III) chloride (CrCl3) | 100 °C | 22.67 g/L/h (Production Rate) | researchgate.net |

Conversion of Pentose (B10789219) Sugars to Furfural

Furfural, or 2-furaldehyde, is another essential furanic building block derived from the pentose (C5) sugars found in the hemicellulose fraction of lignocellulosic biomass. mpob.gov.myresearchgate.net The production process involves the acid-catalyzed hydrolysis of hemicellulose to xylose, which is then dehydrated to form furfural. mpob.gov.my A wide variety of agricultural and forestry residues, such as corn cobs, sugarcane bagasse, wheat straw, and oat hulls, serve as common feedstocks for industrial furfural production. mpob.gov.my

Oxidative Derivatives: 2,5-Furandicarboxylic Acid (FDCA)

Further transformation of biomass-derived furans opens pathways to other crucial building blocks. A prominent example is 2,5-furandicarboxylic acid (FDCA), which has gained significant attention as a bio-based alternative to petroleum-derived terephthalic acid for producing polymers like polyethylene (B3416737) furanoate (PEF). mdpi.com FDCA can be synthesized through the oxidation of HMF. researchgate.netrsc.org This conversion can be achieved through various catalytic routes, including processes that utilize metal catalysts or biocatalysts like enzymes and whole-cell microorganisms. researchgate.netrsc.org Research has also demonstrated the direct production of FDCA from raw lignocellulosic biomass using manganese dioxide (MnO2) catalysis, achieving yields as high as 52.1% under optimized conditions. nih.gov

Table 2: FDCA Production from Furanic Precursors

| Starting Material | Catalytic System | Key Findings | FDCA Yield/Conversion | Reference |

|---|---|---|---|---|

| HMF | Engineered P. putida S12 (Whole-cell biocatalyst) | Fed-batch fermentation using glycerol (B35011) as a carbon source. | 97% Yield (30.1 g/L) | researchgate.net |

| Lignocellulosic Biomass | MnO2 with ultrasonic-assisted dilute acid pretreatment | Direct conversion from raw biomass. | 52.1% Yield | nih.gov |

| HMF | TEMPO/laccase and P. putida KT2440 | Cascade catalytic process. | 100% Selectivity (from 150 mM HMF) | mdpi.com |

| Furfural | Co SAs/N@C catalyst with Cs2CO3 and CO2 | Carboxylation of furoate intermediate. | Not specified | rsc.org |

The strategic utilization of diverse biomass sources and the development of efficient, selective catalytic systems are fundamental to establishing a sustainable supply of furanic building blocks. These precursors—HMF, furfural, and their derivatives like FDCA—are indispensable for the synthesis of complex molecules such as "Furan, 2,5-difurfuryl-", positioning biomass as a cornerstone of the future bio-refinery industry.

Table of Compounds

| Compound Name |

|---|

| 2,5-diformylfuran |

| 2,5-dimethylfuran |

| 2,5-furandicarboxylic acid |

| 5-hydroxymethylfurfural |

| Carbon dioxide |

| Cellulose |

| Chromium(III) chloride |

| Fructose |

| Furan, 2,5-difurfuryl- |

| Furfural |

| Furoate |

| Glucose |

| Glycerol |

| Hemicellulose |

| Laccase |

| Levulinic acid |

| Lignin |

| Manganese dioxide |

| Polyethylene furanoate |

| Sulfuric Acid |

| Terephthalic acid |

Chemical Reactivity and Transformation of Furan, 2,5 Difurfuryl

Reactivity of the Furan (B31954) Ring System in Difurfuryl Compounds

The furan ring is an electron-rich aromatic heterocycle, which makes it susceptible to a variety of chemical reactions. In the context of "Furan, 2,5-difurfuryl-", the presence of three furan rings—one central and two peripheral—offers multiple sites for chemical attack. The reactivity of these rings is influenced by the presence of the alkyl substituents (the furfuryl groups).

The furan nucleus is known to undergo electrophilic aromatic substitution reactions more readily than benzene due to the electron-donating effect of the oxygen atom, which increases the electron density of the ring. chemicalbook.compearson.com In unsubstituted furan, these reactions preferentially occur at the C2 and C5 positions, as the carbocation intermediates formed by electrophilic attack at these sites are more stabilized by resonance. chemicalbook.compearson.com

In "Furan, 2,5-difurfuryl-", the C2 and C5 positions of the central furan ring are already substituted. Therefore, electrophilic attack on this central ring would be directed to the C3 and C4 positions. The furfuryl substituents are weakly activating and will direct incoming electrophiles to the available positions on the furan ring. However, electrophilic substitution on 2,5-dialkylfurans is generally less facile compared to furan itself due to steric hindrance and potential side reactions under strongly acidic conditions.

The peripheral furan rings, being monosubstituted at the C2 position (by the methylene (B1212753) bridge), would undergo electrophilic substitution primarily at the C5 position, and to a lesser extent at the C3 position. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.com However, the conditions for these reactions must be carefully controlled to avoid polymerization and ring-opening, which are common side reactions for furans under strong acidic conditions.

| Reaction | Typical Reagents | Expected Position of Substitution on Central Furan Ring | Expected Position of Substitution on Peripheral Furan Rings |

| Nitration | HNO₃/CH₃COOH | 3- and 4-nitro | 5-nitro |

| Bromination | Br₂/dioxane | 3- and 4-bromo | 5-bromo |

| Sulfonation | SO₃/pyridine | 3- and 4-sulfonic acid | 5-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 3- and 4-acyl | 5-acyl |

This table is illustrative and based on the general reactivity of substituted furans.

The furan ring can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This reaction is a powerful tool for the synthesis of six-membered rings and has been extensively studied for various furan derivatives. rsc.orgmdpi.com The aromatic character of furan makes it less reactive as a diene compared to non-aromatic dienes, and the Diels-Alder reaction is often reversible.

All three furan rings in "Furan, 2,5-difurfuryl-" have the potential to participate in Diels-Alder reactions. The reaction typically occurs with electron-deficient dienophiles, such as maleimides and maleic anhydride. rsc.orgnih.gov The presence of alkyl substituents at the C2 and C5 positions of the furan ring, as is the case for the central furan ring, can influence the rate and stereoselectivity of the cycloaddition. In many cases, the exo adduct is the thermodynamically more stable product, while the endo adduct is formed faster as the kinetic product. nih.gov

The reversibility of the furan Diels-Alder reaction is a key feature, and the retro-Diels-Alder reaction can be triggered by heat. This property has been exploited in the development of self-healing materials and reversible cross-linking systems. researchgate.net

| Dienophile | Reaction Conditions | Product Type | Reversibility |

| Maleimide | Moderate temperature | endo and exo cycloadducts | Reversible with heat |

| Maleic Anhydride | Moderate temperature | endo and exo cycloadducts | Reversible with heat |

| Allyl alcohol | 80-100 °C (intramolecular) | Formal DA adducts | Kinetically and thermodynamically feasible |

This table provides examples of Diels-Alder reactions with furan derivatives and is not specific to "Furan, 2,5-difurfuryl-".

The furan ring is susceptible to ring-opening under certain conditions, particularly in the presence of strong acids, oxidizing agents, or elevated temperatures. nih.govnih.gov This is a significant aspect of the degradation of furan-containing polymers like poly(furfuryl alcohol) (PFA), where "Furan, 2,5-difurfuryl-" can be considered a repeating unit. nih.govmdpi.com

Acid-catalyzed degradation can lead to the formation of levulinic acid and other carbonyl-containing species. nih.gov Theoretical studies on the degradation of furfuryl alcohol resin, which contains difurfuryl furan structures, suggest that the initial step is the cleavage of a C-H bond at the methylene bridge, followed by hydrogen radical migration and subsequent ring-opening. buct.edu.cn The presence of water can lower the activation energy for these ring-opening reactions. buct.edu.cn

Ozonolysis is another degradation pathway, where ozone attacks the double bonds in the furan ring, leading to ring cleavage and the formation of dicarbonyl compounds. researchgate.net

| Degradation Condition | Key Intermediates/Products | Significance |

| Strong Acid (e.g., H₂SO₄) | Carbonyl compounds, Levulinic acid | Important in the degradation of furan polymers |

| Ozonolysis (O₃) | Dicarbonyl compounds | Environmental degradation pathway |

| Thermal Degradation | Chain ketones | Occurs at elevated temperatures |

This table illustrates general degradation pathways for furan rings.

Reactivity of the Furfuryl Methylene Bridges

The methylene bridges (-CH₂-) connecting the furan rings are also sites of chemical reactivity. Their position adjacent to the furan rings, analogous to a benzylic position, confers upon them enhanced reactivity.

Reduction of the furan ring is a common transformation, but the methylene bridges themselves are saturated and thus not susceptible to reduction under typical catalytic hydrogenation conditions.

The hydrogen atoms on the methylene bridges are analogous to benzylic hydrogens and can be susceptible to substitution reactions. For instance, radical halogenation could potentially replace a hydrogen atom with a halogen, creating a reactive site for further functionalization.

Nucleophilic substitution can occur at the carbon atom of the methylene bridge if a suitable leaving group is present. For example, furfuryl halides are known to undergo nucleophilic substitution reactions. pearson.comrsc.org While "Furan, 2,5-difurfuryl-" does not have a leaving group on the methylene bridge, it is conceivable that one could be introduced via a prior functionalization step. These substitutions can proceed through both SN1 and SN2 mechanisms, with the stability of the intermediate furfuryl carbocation playing a role in the SN1 pathway. pearson.com

Electrophilic attack directly on the methylene bridge is less common. However, the formation of a carbocation at the methylene carbon, for instance, through hydride abstraction, could lead to subsequent reactions with nucleophiles.

Advanced Spectroscopic Characterization Methodologies for Furan Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, including complex furan (B31954) derivatives like Furan, 2,5-difurfuryl-. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

The ¹H NMR spectrum of Furan, 2,5-difurfuryl- is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The symmetry of the molecule simplifies the spectrum. The terminal furan rings are equivalent, as are the two methylene (B1212753) bridges.

The protons on the furan rings typically resonate in the aromatic region of the spectrum. Specifically, for 2,5-disubstituted furans, the protons at the 3 and 4 positions of the central furan ring are chemically equivalent and are expected to appear as a singlet. The protons on the terminal furan rings will show characteristic splitting patterns. The proton at the 5-position of the terminal furan rings will appear as a multiplet, coupled to the protons at the 3 and 4-positions. The proton at the 3-position will be a doublet of doublets, coupled to the protons at the 4 and 5-positions. The proton at the 4-position will also appear as a doublet of doublets, coupled to the protons at the 3 and 5-positions.

The methylene protons of the furfuryl groups are diastereotopic and would be expected to appear as a singlet due to free rotation, integrating to four protons.

A summary of the predicted ¹H NMR chemical shifts is presented in the interactive table below.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H3, H4 (Central Furan) | ~6.0-6.2 | s |

| H5' (Terminal Furans) | ~7.3-7.5 | m |

| H3' (Terminal Furans) | ~6.2-6.4 | dd |

| H4' (Terminal Furans) | ~6.0-6.2 | dd |

| -CH₂- (Methylene bridges) | ~3.6-4.0 | s |

s = singlet, dd = doublet of doublets, m = multiplet

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's symmetry, the number of signals is less than the total number of carbon atoms. The carbons of the two terminal furan rings are equivalent, and the two methylene bridge carbons are also equivalent.

The quaternary carbons (C2, C5, C2', and C5') will appear in the downfield region of the spectrum. The protonated carbons of the furan rings will resonate at higher field strengths. The methylene bridge carbons will have a characteristic chemical shift in the aliphatic region.

An interactive table with the predicted ¹³C NMR chemical shifts is provided below.

| Carbons | Predicted Chemical Shift (δ, ppm) |

| C2, C5 (Central Furan) | ~150-155 |

| C3, C4 (Central Furan) | ~105-110 |

| C2' (Terminal Furans) | ~150-155 |

| C5' (Terminal Furans) | ~140-145 |

| C3' (Terminal Furans) | ~110-115 |

| C4' (Terminal Furans) | ~105-110 |

| -CH₂- (Methylene bridges) | ~25-30 |

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For Furan, 2,5-difurfuryl-, COSY would show correlations between the coupled protons on the terminal furan rings (H3' with H4' and H5'; H4' with H3' and H5'). It would also confirm the absence of coupling for the singlet signals of the central furan protons and the methylene protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would allow for the direct assignment of the protonated carbons in the ¹³C NMR spectrum. For example, the signal for the C3 and C4 carbons of the central furan would show a correlation with the singlet proton signal at ~6.0-6.2 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying the connectivity between the different structural units. For instance, the methylene protons would show correlations to the C2 and C3 carbons of the central furan ring, as well as to the C2' and C3' carbons of the terminal furan rings, thus confirming the linkage between the furan rings via the methylene bridges.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The furan ring has several characteristic vibrational modes that can be observed in the IR and Raman spectra. These include C-H stretching, C=C stretching, ring breathing, and C-O-C stretching modes. rsc.orgglobalresearchonline.net The presence of three furan rings in Furan, 2,5-difurfuryl- will lead to complex spectra with overlapping bands.

C-H Stretching: The aromatic C-H stretching vibrations of the furan rings are typically observed in the region of 3100-3150 cm⁻¹. globalresearchonline.net

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the furan rings give rise to strong bands in the 1500-1600 cm⁻¹ region.

Ring Vibrations: The in-plane skeletal vibrations of the furan ring, often referred to as ring breathing modes, occur in the fingerprint region, typically between 1300 and 1500 cm⁻¹. rsc.org

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the C-O-C group within the furan ring are found in the 1000-1250 cm⁻¹ region.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations are characteristic of the substitution pattern of the furan ring and are observed at lower wavenumbers, typically below 1000 cm⁻¹. For 2,5-disubstituted furans, a strong band is expected around 750-850 cm⁻¹.

Besides the furan ring vibrations, the IR and Raman spectra of Furan, 2,5-difurfuryl- will also show bands corresponding to the methylene bridges.

-CH₂- Vibrations: The methylene groups will exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region. Scissoring (bending) vibrations are expected around 1465 cm⁻¹, while rocking vibrations may be observed in the 720-725 cm⁻¹ region.

The interactive table below summarizes the expected characteristic vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Furan C-H Stretch | 3100-3150 | IR, Raman |

| -CH₂- Asymmetric Stretch | ~2925 | IR, Raman |

| -CH₂- Symmetric Stretch | ~2855 | IR, Raman |

| Furan C=C Stretch | 1500-1600 | IR, Raman |

| -CH₂- Scissoring | ~1465 | IR |

| Furan Ring Vibrations | 1300-1500 | IR, Raman |

| Furan C-O-C Stretch | 1000-1250 | IR |

| Furan C-H Out-of-Plane Bend | 750-850 | IR |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions in the gas phase. sigmaaldrich.combroadinstitute.org In the analysis of furan derivatives such as Furan, 2,5-difurfuryl-, mass spectrometry provides crucial information about the molecular ion and its characteristic fragmentation patterns.

A common fragmentation pathway for compounds containing furan rings involves cleavage of the bonds benzylic to the furan ring, which are particularly labile. For 2,5-difurfurylfuran, this would likely involve the cleavage of the C-C bond between the central furan ring and the furfuryl groups. This can lead to the formation of a furfuryl cation or a related resonance-stabilized species. Another potential fragmentation pathway could involve rearrangements and ring-opening of the furan moieties.

A study on the fragmentation of 2,5-bis(4-amidinophenyl)furan-bis-O-methylamidoxime, a more complex furan-containing compound, revealed that the diphenylfuran moiety is not directly involved in the initial fragmentation, suggesting that fragmentation is often initiated at the substituent groups. researchgate.net This could imply that for 2,5-difurfurylfuran, the initial fragmentation would likely occur at the methylene bridges connecting the furan rings.

Table 1: Predicted Mass Spectrometry Fragmentation Data for Furan, 2,5-difurfuryl-

| m/z Value (Predicted) | Proposed Fragment Ion | Notes |

| 216 | [C₁₃H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 135 | [C₈H₇O₂]⁺ | Loss of a furfuryl radical |

| 81 | [C₅H₅O]⁺ | Furfuryl cation |

Note: The m/z values and proposed fragments are hypothetical and based on the general principles of mass spectrometry fragmentation for similar structures. Experimental verification is required for confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. fiveable.mewikipedia.org For conjugated systems like furan and its derivatives, the most significant electronic transitions are typically π → π* transitions. globalresearchonline.netlibretexts.org

The UV-Vis spectrum of furan itself exhibits a strong absorption band around 200-220 nm, which is attributed to a π → π* transition. nist.gov The presence of substituents on the furan ring can cause a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift). uobabylon.edu.iq This is due to the extension of the conjugated system and the electronic effects of the substituents.

In the case of Furan, 2,5-difurfuryl-, the molecule contains three furan rings, which constitutes an extended π-electron system. The two furfuryl groups attached to the central furan ring are expected to significantly influence the electronic transitions. A theoretical study on furan and its derivatives showed that the UV spectra are characterized by a single peak corresponding to a π→π* transition. globalresearchonline.net The substitution of hydrogen atoms with functional groups can affect the frontier molecular orbitals of furan. researchgate.net

The conjugation between the three furan rings in 2,5-difurfurylfuran would likely lead to a bathochromic shift compared to furan, resulting in a λmax at a longer wavelength. The exact position of the absorption maximum would also be influenced by the solvent used for the analysis. wikipedia.org

Table 2: Expected UV-Vis Spectroscopic Data for Furan, 2,5-difurfuryl-

| Compound | Solvent | λmax (nm) (Predicted) | Type of Transition |

| Furan, 2,5-difurfuryl- | Ethanol (B145695) | > 220 | π → π* |

Note: The predicted λmax is an estimation based on the extended conjugation of the molecule. The actual value would need to be determined experimentally.

The electronic transitions in such molecules involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy gap between the HOMO and LUMO determines the wavelength of light absorbed. In conjugated systems, this energy gap is smaller, leading to absorption at longer wavelengths. libretexts.orgwikipedia.org

Theoretical and Computational Chemistry Approaches to Furan, 2,5 Difurfuryl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can elucidate the geometric and electronic features of Furan (B31954), 2,5-difurfuryl-, providing a foundation for understanding its stability and chemical behavior. While specific DFT studies on Furan, 2,5-difurfuryl- are not prevalent in the literature, the principles can be illustrated through studies on analogous furan derivatives like furfural (B47365) and other 2,5-disubstituted furans. semanticscholar.orgacs.org

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For Furan, 2,5-difurfuryl-, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

High-level ab initio methods, in conjunction with DFT, have been used to calculate the standard molar enthalpies of formation for a range of furan derivatives, which is a key indicator of their energetic stability. acs.org For instance, theoretical calculations have been employed to determine the geometries, energetics, and electronic properties of furfural adsorbed on various metal surfaces, which is crucial for understanding its catalytic conversion. unibo.it These studies show that the furan ring typically adsorbs in a flat orientation on the surface. acs.org The energetic stability of Furan, 2,5-difurfuryl- would be influenced by the electronic interactions between the two furan rings and the central furan moiety, as well as the rotational freedom around the methylene (B1212753) bridges.

Table 1: Representative Calculated Bond Lengths and Angles for Furan Derivatives from DFT Studies

| Parameter | Furan (Theoretical) | Furfural (Theoretical) |

| C=C bond length (Å) | 1.361 | 1.365 |

| C-O bond length (Å) | 1.370 | 1.372 |

| C-C bond length (Å) | 1.431 | 1.445 |

| C-H bond length (Å) | 1.077 | 1.082 |

| O-C-C bond angle (°) | 110.7 | 110.8 |

| C-O-C bond angle (°) | 106.6 | 106.5 |

Note: The data in this table is illustrative and based on general findings for furan and its simple derivatives, not Furan, 2,5-difurfuryl- itself.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability.

For furan derivatives, the HOMO is typically a π-orbital distributed over the furan ring, while the LUMO is a π*-orbital. The substituents on the furan ring can significantly influence the energies of these orbitals. In Furan, 2,5-difurfuryl-, the presence of the furfuryl groups would be expected to raise the energy of the HOMO and lower the energy of the LUMO compared to unsubstituted furan, likely resulting in a smaller energy gap and increased reactivity. DFT calculations are instrumental in predicting the electronic properties of such ligands. semanticscholar.org

Table 2: Illustrative Frontier Molecular Orbital Energies for Furan Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Furan | -6.4 | 1.5 | 7.9 |

| Furfural | -6.7 | -1.2 | 5.5 |

| 2-Methylfuran | -6.2 | 1.6 | 7.8 |

Note: These values are representative and sourced from computational studies on related furan compounds. The exact values for Furan, 2,5-difurfuryl- would require specific calculations.

DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the exploration of reaction pathways and the identification of transition states. This is crucial for understanding reaction mechanisms and predicting reaction rates. For example, DFT calculations have been used to investigate the conversion of furfural to other valuable chemicals on catalyst surfaces, detailing the elementary steps and their associated activation energies. acs.orgrsc.org Studies have explored the hydrodeoxygenation and decarbonylation mechanisms of furfural on Ni(111) surfaces, identifying the adsorption of both the carbonyl group and the furan ring as key steps. unibo.it

For Furan, 2,5-difurfuryl-, DFT could be used to investigate its potential reactions, such as electrophilic substitution on the furan rings or reactions involving the methylene bridges. By calculating the energies of reactants, products, and transition states, a detailed understanding of the reaction thermodynamics and kinetics can be achieved. For instance, the potential energy profiles for the hydrogenation of furfural have been calculated, providing insights into the reaction mechanism. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT provides a static picture of a molecule's minimum energy structure, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of the molecule's conformational space. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For a flexible molecule like Furan, 2,5-difurfuryl-, with several rotatable bonds, MD simulations would be invaluable for understanding its dynamic behavior and the range of conformations it can adopt in different environments (e.g., in a vacuum or in a solvent). These simulations can reveal the preferred orientations of the furfuryl groups relative to the central furan ring and the timescales of conformational changes. Such simulations have been established to predict the evolution of molecular structure and properties of furan resins. psu.edudpi-proceedings.com The insights from MD are crucial for understanding how the molecule's shape influences its interactions with other molecules or biological targets. For instance, MD simulations have been used to study the adsorption of furan-flanked diketopyrrolopyrroles on surfaces for applications in organic solar cells. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (Applicability based on future findings)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity or a physical property. Should Furan, 2,5-difurfuryl- and its derivatives be found to possess a particular biological activity (e.g., antimicrobial or enzyme inhibitory), QSAR could be a valuable tool for designing more potent analogues. nih.gov

A QSAR study involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods to build a mathematical model that relates these descriptors to the observed activity. Descriptors can include electronic properties (from DFT), steric properties, and hydrophobic properties. QSAR investigations have been applied to furan-3-carboxamides to find correlations between physicochemical parameters and their antimicrobial activity. nih.gov Similarly, QSAR models have been developed for furan derivatives as corrosion inhibitors for mild steel. digitaloceanspaces.com

The applicability of QSAR to Furan, 2,5-difurfuryl- is contingent on the future discovery of a measurable biological or chemical activity for a series of its derivatives. If such data becomes available, QSAR could guide the synthesis of new compounds with optimized properties.

Potential Research Applications in Advanced Materials Science

Consideration as a Monomer for Bio-based Polymers

The rigid, aromatic nature of the furan (B31954) ring makes it an excellent bio-based substitute for petroleum-derived aromatic compounds (like terephthalic acid) in polymer synthesis. acs.orgdigitellinc.com The trifuranic structure of Furan, 2,5-difurfuryl- presents an intriguing platform for creating novel polymers with potentially enhanced thermal and mechanical properties.

Drawing parallels from established furan-based monomers, Furan, 2,5-difurfuryl- could be chemically modified to serve as a building block in polycondensation reactions. The terminal furan rings could be functionalized to introduce reactive groups, such as hydroxyls (creating a diol) or carboxylic acids (creating a diacid).

Polyesters: Bio-based monomers like FDCA and BHMF are extensively used to synthesize furanic polyesters, which are seen as promising green alternatives to petroleum-based plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). acs.orgrsc.orgrsc.org By converting the terminal furan rings of Furan, 2,5-difurfuryl- into carboxylic acid or alcohol functionalities, it could be used as a diacid or diol monomer. Polycondensation with other comonomers (e.g., ethylene (B1197577) glycol or adipic acid) could yield novel polyesters. rsc.orgresearchgate.net The incorporation of its larger, more complex trifuran structure may lead to polymers with distinct thermal properties and chain mobility compared to their single-furan-ring counterparts.

Polyamides: The synthesis of polyamides from furan derivatives, such as FDCA and diamines, is an active area of research. acs.orgrsc.orgresearchgate.net A derivative of Furan, 2,5-difurfuryl-, such as 2,5-bis(5-aminomethyl-furan-2-ylmethyl)furan, could serve as a novel diamine monomer. Its reaction with a diacid would produce furan-based polyamides. These materials could offer enhanced thermal stability and rigidity due to the multiple heterocyclic rings in the polymer backbone. researchgate.net

Polyurethanes: BHMF is a known precursor for producing polyurethanes and polyurethane foams. researchgate.netwikipedia.orggoogle.com If functionalized into a diol, Furan, 2,5-difurfuryl- could similarly be reacted with diisocyanates to form novel polyurethanes. The inherent rigidity of the trifuran core might contribute to the hard segments of the polyurethane, potentially improving its mechanical strength and thermal resistance.

Furan derivatives are increasingly being explored as renewable substitutes for bisphenol A (BPA) in the synthesis of epoxy resins, valued for their high performance in coatings and composites. digitellinc.comacs.orgbohrium.com The furan moiety can enhance char yield and thermal stability. digitellinc.com

Following this analogy, Furan, 2,5-difurfuryl- holds significant potential as a cross-linking agent. The furan rings are susceptible to electrophilic substitution and can undergo reactions to introduce functional groups, such as glycidyl (B131873) ethers, creating a multi-functional epoxy monomer. For instance, reacting a hydroxylated version of Furan, 2,5-difurfuryl- with epichlorohydrin (B41342) could produce a molecule with multiple epoxy groups. nih.govsemanticscholar.org

When cured with a hardening agent (e.g., an amine), such a monomer would create a densely cross-linked three-dimensional network. digitellinc.com This high cross-link density, stemming from the multiple reactive sites on the trifuran structure, could result in thermosetting resins with exceptional thermal stability, chemical resistance, and mechanical strength. bohrium.com Furthermore, the furan rings themselves can participate in Diels-Alder reactions with dienophiles like bismaleimides, offering a pathway to create thermoreversible, self-healing, and recyclable cross-linked networks. mdpi.comresearchgate.netresearchgate.net

Precursor for High-Value Specialty Chemicals

Platform chemicals derived from biomass, such as HMF and DFF, are valued for their versatility in being converted into a wide array of specialty chemicals. mdpi.comresearchgate.netjku.atrsc.org Furan, 2,5-difurfuryl- can be viewed as a higher-order furanic platform that could be transformed into unique, high-value molecules.

Potential chemical transformations include:

Hydrogenation: Catalytic hydrogenation could saturate the furan rings to produce the corresponding tetrahydrofuran (B95107) (THF) analogue, 2,5-bis(tetrahydrofuran-2-ylmethyl)tetrahydrofuran. THF-based structures are valuable as solvents and monomers for polymers with increased flexibility and different chemical stability compared to their furanic precursors. researchgate.netwikipedia.orggoogle.com

Oxidation: Selective oxidation of the methylene (B1212753) bridges or the furan rings could yield novel poly-carboxylic acids or other oxygenated derivatives. These could find use as complexing agents or specialized polymer building blocks.

Amination: Reductive amination of aldehyde-functionalized derivatives of the core structure could produce novel triamines. For example, the conversion of HMF to 2,5-bis(aminomethyl)furan (B21128) (BAMF or BAF) is a known pathway to produce valuable diamines for polymers. mdpi.comrsc.org A similar multi-step conversion starting from Furan, 2,5-difurfuryl- could yield unique amine compounds for use in polyamides, polyureas, or as epoxy curing agents. mdpi.com

Role in Supramolecular Chemistry and Ligand Design

While less explored, the potential role of Furan, 2,5-difurfuryl- in supramolecular chemistry and ligand design is plausible. Furan-containing molecules can act as ligands, coordinating with metal ions through the oxygen heteroatom or the π-system of the aromatic ring. sc.edunih.govkoreascience.kr

The specific geometry and electron-rich nature of the three interconnected furan rings in Furan, 2,5-difurfuryl- could make it a unique multidentate ligand. Its flexible methylene bridges would allow it to adopt various conformations to chelate metal centers, potentially forming stable coordination complexes or one-dimensional coordination polymers. koreascience.krresearchgate.net The study of such complexes could be relevant in areas of catalysis, materials with specific electronic or magnetic properties, and the development of novel molecular sensors.

Future Research Directions and Challenges

Development of High-Yield, Selective Synthetic Pathways for "Furan, 2,5-difurfuryl-"

The direct synthesis of DFF from carbohydrates like fructose is a complex process that typically involves the dehydration of the sugar to 5-hydroxymethylfurfural (B1680220) (HMF), followed by the selective oxidation of HMF to DFF. mdpi.comrsc.org A significant challenge lies in achieving high yields and selectivity, as side reactions and the degradation of intermediates can occur. rsc.org

Future research in this area is focused on several key aspects:

Novel Catalytic Systems: The development of efficient and robust catalysts is paramount. Current research explores a range of catalysts, including transition metals, precious metals, and non-metal catalysts. repec.org Future work will likely focus on designing bifunctional catalysts that can facilitate both the dehydration and oxidation steps in a one-pot synthesis, which would be more economically viable. rsc.orgrsc.org The stability and reusability of these catalysts are also critical areas for improvement. researchgate.netrsc.org

Process Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent systems is crucial for maximizing DFF yield and minimizing by-product formation. For instance, visible-light-catalytic synthesis using HBr and molecular oxygen has shown promise in achieving high DFF yields under mild conditions. rsc.org Further research into innovative reaction technologies, such as flow chemistry, could lead to more controlled and efficient production processes.

Feedstock Versatility: While fructose is a common starting material, future research aims to develop catalytic systems that can efficiently convert other abundant and non-edible biomass sources, such as glucose, sucrose, and even raw lignocellulosic biomass, into DFF. researchgate.netmdpi.com This would enhance the economic feasibility and sustainability of DFF production.

Table 1: Comparison of Catalytic Systems for DFF Synthesis

| Catalyst Type | Starting Material | Reported Yields | Key Advantages | Key Challenges |

| Transition Metal Catalysts | Fructose, HMF | >80% | High activity and selectivity | Potential for metal leaching, cost |

| Precious Metal Catalysts | Fructose, HMF | >80% | High efficiency | High cost, limited availability |

| Non-Metal Catalysts | Fructose, HMF | 50-80% | Lower cost, more environmentally benign | Often require harsher reaction conditions |

| Biocatalysts (Whole-cell) | HMF | 92% | High selectivity, mild conditions | Sensitivity to reaction conditions, scalability |

Data sourced from multiple research findings. repec.orgacs.org

In-depth Investigations into Its Unique Chemical Reactivity and Derivatization

The two aldehyde groups of DFF, in conjunction with the furan (B31954) ring, impart unique chemical reactivity, making it a valuable building block for a wide array of derivatives. researchgate.net Future research will delve deeper into understanding and exploiting this reactivity for the synthesis of novel compounds.

Key areas for future investigation include:

Selective Functionalization: Developing methods for the selective reaction of one aldehyde group while leaving the other intact would open up avenues for creating asymmetrical molecules with tailored properties.

Ring-Opening Reactions: Exploring the conditions under which the furan ring can be opened would lead to the production of a different class of linear compounds that are not easily accessible through other synthetic routes.

Novel Derivatizations: Beyond the known reactions of aldehydes, research into novel derivatization pathways is crucial. This includes exploring its use in multicomponent reactions and as a precursor for various heterocyclic compounds. For example, the oximation of DFF to produce 2,5-diformylfuran dioxime (DFFD) has been shown to be an efficient process for creating a precursor for advanced functional polymers. rsc.org

Exploration of Novel Polymerization Mechanisms and Material Properties

DFF is a promising monomer for the synthesis of bio-based polymers, including resins, polyimines, and polyesters. mdpi.comtandfonline.comresearchgate.net These materials have the potential to replace petroleum-based plastics in various applications.

Future research in this domain will focus on:

Novel Polymerization Techniques: Exploring new polymerization mechanisms beyond traditional condensation reactions is a key area of interest. For instance, N-heterocyclic carbene (NHC) catalyzed polymerization of DFF has been investigated, though it currently yields low molar mass polymers. bilpubgroup.com Future work could focus on optimizing this and other organocatalytic methods to achieve high molecular weight polymers with controlled architectures.

Structure-Property Relationships: A deeper understanding of how the structure of DFF-based polymers influences their material properties is essential. This includes investigating their thermal stability, mechanical strength, and barrier properties. For example, aerogels derived from DFF and lignin depolymerization products have shown high porosity and variable surface areas, indicating their potential in specialized applications. tandfonline.com

Biodegradability and Recyclability: A significant challenge and a critical area for future research is the development of DFF-based polymers that are both biodegradable and recyclable. This aligns with the principles of a circular economy and is crucial for the long-term sustainability of these materials. rsc.org

Green Chemistry Aspects in Synthesis and Application of "Furan, 2,5-difurfuryl-"

The production and application of DFF are intrinsically linked to the principles of green chemistry, given its origin from renewable biomass. jku.at However, there are still challenges to overcome to ensure the entire lifecycle of DFF and its products is environmentally benign.

Future research directions in this context include:

Greener Solvents and Reaction Conditions: Many current synthetic routes for DFF employ high temperatures and organic solvents. acs.org Future research should focus on the use of greener solvents, such as water or bio-derived solvents, and developing catalytic systems that operate under milder conditions. rsc.org

Atom Economy and Waste Reduction: The development of synthetic pathways with high atom economy, minimizing the formation of by-products and waste, is a key goal. One-pot syntheses directly from carbohydrates are a step in this direction. rsc.org

Biocatalysis: The use of enzymes or whole-cell biocatalysts for the synthesis of DFF and its derivatives is a promising green alternative to chemocatalytic methods. acs.org Research in this area is focused on improving the efficiency and stability of biocatalysts for industrial-scale production. acs.orgtandfonline.comnih.gov

Circular Economy Integration: A holistic approach that considers the entire lifecycle of DFF-based products is necessary. This includes designing for recyclability and exploring the potential for chemical recycling of DFF-based polymers back to their monomeric units. rsc.org

Q & A

Q. What are the primary synthetic routes for 2,5-difurfuryl-furan, and what methodologies optimize its yield?

- Methodological Answer : 2,5-Difurfuryl-furan derivatives are synthesized via oxidation of furan precursors like 5-hydroxymethylfurfural (HMF). For example, catalytic oxidation using noble metals (e.g., Pt/C) under acidic conditions achieves high selectivity for 2,5-furandicarboxylic acid (FDCA), a key intermediate . Sulfuric acid-catalyzed esterification with alcohols (e.g., isooctanol) under optimized temperature (120–140°C) and acid-to-alcohol ratios (1:3–1:5) yields esters like 2,5-furan dicarboxylic acid isooctyl ester, with yields monitored via gas chromatography (GC) or HPLC . Key Parameters :

| Reaction Type | Catalyst | Temperature (°C) | Yield (%) | Analytical Method |

|---|---|---|---|---|

| Oxidation | Pt/C | 160 | 85–90 | HPLC |

| Esterification | H₂SO₄ | 130 | 75–80 | GC |

Q. How are spectroscopic and chromatographic techniques employed to characterize 2,5-difurfuryl-furan derivatives?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1700–1750 cm⁻¹ in FDCA) .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) fragments the molecular ion (e.g., m/z 96 for 2,5-dimethylfuran) to confirm structure .

- Gas Chromatography (GC) : Kovats retention indices on non-polar columns (e.g., DB-5) differentiate isomers (e.g., 2,5-dimethylfuran vs. 2,3-dihydro derivatives) .

- X-ray Crystallography : Resolves crystal structures (e.g., C–H⋯H interactions in 3,4-dibromo derivatives) using CCDC references (e.g., 1828960) .

Advanced Research Questions

Q. How do reaction kinetics and thermodynamic data inform the degradation pathways of 2,5-difurfuryl-furan derivatives?

- Methodological Answer : Rate constants for hydroxyl radical (•OH) reactions with furans are measured via laser flash photolysis. For 2,5-dimethylfuran, the rate constant (k = 1.2 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K) indicates rapid degradation in atmospheric studies . Thermodynamic data (e.g., ΔrH° = -9.6 ± 3.3 kJ/mol for gas-phase reactions) predict exothermic pathways, validated via computational models like density functional theory (DFT) .

Q. What computational models predict the reactivity of 2,5-difurfuryl-furan derivatives in polymer synthesis?

- Methodological Answer : DFT calculations model electron density distributions to predict regioselectivity in Diels-Alder reactions. For example, the electron-deficient dienophile character of 2,5-furandicarboxylic acid enables copolymerization with diols (e.g., poly(ethylene furanoate)), with glass transition temperatures (Tg) simulated using group contribution methods . Experimental validation involves differential scanning calorimetry (DSC) and tensile testing .

Q. How can contradictions in toxicity and exposure data for substituted furans be resolved?

- Methodological Answer : Substituted furans (e.g., 2,5-dihydrofuran) lack direct toxicity data, so surrogate approaches apply furan’s HTFOEL (1 ppbv). Recent studies recommend reevaluating exposure limits using in vitro assays (e.g., cytochrome P450 inhibition assays) and cross-referencing with regulatory updates for furan (e.g., EPA IRIS assessments) . Discrepancies arise from varying metabolic pathways; liver microsome assays quantify species-specific bioactivation rates .

Data Contradiction and Optimization

Q. What experimental strategies address discrepancies in reported reaction efficiencies for FDCA synthesis?

- Methodological Answer : Conflicting yields in FDCA synthesis (e.g., 70% vs. 90%) arise from catalyst deactivation or impurity gradients. Strategies include:

- Design of Experiments (DoE) : Optimize temperature, pressure, and catalyst loading via response surface methodology (RSM) .

- In Situ Monitoring : Use Raman spectroscopy to track intermediate concentrations (e.g., HMF to FDCA conversion) .

- Post-Reaction Analysis : X-ray photoelectron spectroscopy (XPS) identifies catalyst surface poisoning by carbon deposits .

Safety and Handling in Research Settings

Q. What safety protocols are critical when handling 2,5-difurfuryl-furan derivatives in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods for volatile compounds (e.g., 2,5-dimethylfuran, boiling point 92°C) .

- Exposure Monitoring : Airborne concentration limits (HTFOEL = 1 ppbv) enforced via real-time gas detectors .

- Decontamination : Emergency showers/eye washes for skin/eye contact; contaminated clothing handled via trained laundering protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.